Enantiomeric Purity: Optical Rotation Separation Between (R)- and (S)-Fmoc-Dab-OH
The (R)-enantiomer (target) exhibits a specific optical rotation of [α]D20 = +13.0 to +16.0° (C=1 in 4 mL MeOH + 1 mL 1N HCl), whereas the (S)-enantiomer (Fmoc-L-Dab-OH, CAS 161420-87-7) shows [α]D20 = −13.0 to −16.0° under identical conditions, yielding a full‑range separation of approximately 28° that enables unambiguous identity verification [1].
| Evidence Dimension | Specific optical rotation [α]D20 |
|---|---|
| Target Compound Data | +13.0 to +16.0° (C=1 in 4 mL MeOH + 1 mL 1N HCl) |
| Comparator Or Baseline | Fmoc-L-Dab-OH: −13.0 to −16.0° (C=1 in 4 mL MeOH + 1 mL 1N HCl) |
| Quantified Difference | Approximately 28° full‑range separation between enantiomers |
| Conditions | Polarimetry at 20 °C; C=1 in 4 mL MeOH + 1 mL 1N HCl |
Why This Matters
This wide optical rotation gap eliminates ambiguity in chiral identity, ensuring that only the correct (R)-configured building block is used for stereospecific peptide sequences, directly impacting biological activity and regulatory compliance.
- [1] Neta Scientific / ChemImpex. Na-Fmoc-D-2,4-diaminobutyric acid (06308-1G) and Na-Fmoc-L-2,4-diaminobutyric acid (06309-25G) – Optical Rotation Specifications. 2022. View Source
